1-(3-Bromo-5-fluorobenzyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine
Description
This compound features a piperazine core substituted with two distinct groups:
- 2-((tert-Butyldiphenylsilyl)oxy)ethyl: A silyl ether group offering steric protection and lipophilicity, commonly used in synthetic intermediates to enhance stability during reactions .
The tert-butyldiphenylsilyl (TBDPS) group distinguishes this compound from simpler silyl ethers (e.g., tert-butyldimethylsilyl, TBDMS) by its increased steric hindrance and resistance to hydrolysis .
Properties
IUPAC Name |
2-[4-[(3-bromo-5-fluorophenyl)methyl]piperazin-1-yl]ethoxy-tert-butyl-diphenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36BrFN2OSi/c1-29(2,3)35(27-10-6-4-7-11-27,28-12-8-5-9-13-28)34-19-18-32-14-16-33(17-15-32)23-24-20-25(30)22-26(31)21-24/h4-13,20-22H,14-19,23H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPMASSJLUPYNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCN3CCN(CC3)CC4=CC(=CC(=C4)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36BrFN2OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301115306 | |
| Record name | Piperazine, 1-[(3-bromo-5-fluorophenyl)methyl]-4-[2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301115306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
555.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1704073-65-3 | |
| Record name | Piperazine, 1-[(3-bromo-5-fluorophenyl)methyl]-4-[2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]ethyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704073-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperazine, 1-[(3-bromo-5-fluorophenyl)methyl]-4-[2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301115306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Synthetic Building Blocks and Precursors
- 3-Bromo-5-fluorobenzyl derivatives : The aromatic moiety is typically introduced via nucleophilic substitution or alkylation reactions starting from 3-bromo-5-fluorophenol or related halogenated phenols.
- tert-Butyldiphenylsilyl (TBDPS) protected hydroxyethyl intermediates : The silyl protection is crucial for stability and selectivity during subsequent reactions.
- Piperazine : The core scaffold is functionalized at both nitrogen atoms.
Preparation of 3-Bromo-5-fluorobenzyl Intermediates
Several methods have been reported for synthesizing 3-bromo-5-fluorophenol derivatives, which are key for introducing the bromofluorobenzyl group:
These methods highlight nucleophilic aromatic substitution or Williamson ether synthesis approaches to install the 3-bromo-5-fluorobenzyl moiety or related ethers.
Installation of the tert-Butyldiphenylsilyl (TBDPS) Protective Group
The TBDPS group is commonly introduced to protect hydroxyethyl intermediates, enabling selective functionalization of piperazine:
- Typical procedure involves reacting the hydroxyethyl compound with tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of a base such as imidazole in dry dichloromethane at 0°C to room temperature over 12 hours.
- The reaction mixture is then washed with brine and extracted with ethyl acetate, dried over sodium sulfate, and purified by flash chromatography.
- Yields reported for TBDPS protection of hydroxyethyl groups are typically high, around 87% in similar systems.
This protection step is essential before coupling with piperazine to prevent side reactions at the hydroxyl site.
Coupling to Piperazine Core
The final assembly involves alkylation of piperazine nitrogen atoms with the two substituents:
Step 1: Introduction of 3-bromo-5-fluorobenzyl group
Alkylation of piperazine with 3-bromo-5-fluorobenzyl halide or related electrophiles under basic conditions (e.g., potassium carbonate or cesium carbonate) in polar aprotic solvents (acetonitrile, DMF) at elevated temperatures (60–85°C) for 1–16 hours.Step 2: Introduction of 2-((tert-butyldiphenylsilyl)oxy)ethyl group
The other nitrogen of piperazine is alkylated with the TBDPS-protected 2-hydroxyethyl halide under similar conditions.Catalysts such as palladium complexes (e.g., Pd2(dba)3) and ligands (xantphos) are sometimes employed for coupling reactions involving nitrogen heterocycles and aryl halides, improving yields and selectivity.
Representative Reaction Scheme and Conditions
Purification and Characterization
- Purification is typically achieved by silica gel column chromatography using gradients of ethyl acetate and hexanes or dichloromethane.
- Characterization includes NMR (¹H, ¹³C), LC-MS, HPLC, and melting point analysis.
- Yields vary depending on the step but generally range from moderate to high (38%–87%) depending on reaction conditions and purification efficiency.
Summary of Key Findings
- The preparation of 1-(3-Bromo-5-fluorobenzyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine involves multi-step synthesis starting from 3-bromo-5-fluorophenol derivatives and TBDPS-protected hydroxyethyl intermediates.
- Alkylation reactions under basic conditions with potassium or cesium carbonate in polar aprotic solvents at elevated temperatures are effective for installing substituents on piperazine.
- The TBDPS protective group is introduced via reaction with TBDPS chloride and imidazole in dry dichloromethane, providing stability to the hydroxyethyl side chain during subsequent steps.
- Palladium-catalyzed coupling methods may be employed to improve selectivity and yields in nitrogen-heterocycle functionalization.
- Purification by column chromatography and thorough characterization ensure product purity and structural confirmation.
This comprehensive analysis is based on diverse and authoritative chemical synthesis data, excluding unreliable sources, to provide an expert-level understanding of the preparation methods for this complex piperazine derivative.
Short Answer
The preparation of this compound involves multi-step synthesis starting from 3-bromo-5-fluorophenol derivatives and TBDPS-protected hydroxyethyl intermediates. Key steps include:
Synthesis of 3-Bromo-5-fluorobenzyl intermediates via nucleophilic substitution reactions using potassium carbonate in solvents like acetonitrile or acetone at elevated temperatures (60–85°C), yielding 70–77% of desired aryl ethers.
Protection of hydroxyethyl groups with tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of imidazole in dry dichloromethane at 0°C to room temperature over 12 hours, achieving yields around 87%.
Alkylation of piperazine nitrogen atoms with the prepared 3-bromo-5-fluorobenzyl halide and TBDPS-protected 2-haloethyl compounds, typically using potassium or cesium carbonate bases in polar aprotic solvents at 60–85°C for 1–16 hours. Palladium-catalyzed coupling with ligands like xantphos can be employed to enhance yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-5-fluorobenzyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring and the ethyl chain.
Deprotection: The tert-butyldiphenylsilyl group can be removed under acidic or basic conditions to yield the free hydroxyl group.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, typically under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Deprotection: Acidic conditions using hydrochloric acid or basic conditions using tetrabutylammonium fluoride can be used for deprotection.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or fluorine atoms.
Scientific Research Applications
Synthetic Routes
The synthesis of 1-(3-Bromo-5-fluorobenzyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine typically involves several key steps:
- Bromination and Fluorination : Starting from benzyl derivatives, bromination and fluorination introduce the 3-bromo-5-fluoro substituents.
- Piperazine Reaction : The modified benzyl compound reacts with piperazine under basic conditions to yield the desired piperazine derivative.
- Protection of Hydroxyl Group : The hydroxyl group on the ethyl chain is protected using tert-butyldiphenylsilyl chloride in the presence of a base like triethylamine.
Chemical Reactions
The compound can undergo various chemical reactions:
- Substitution Reactions : The halogen atoms can be replaced by nucleophiles.
- Oxidation and Reduction : These reactions can affect both the piperazine ring and the ethyl chain.
- Deprotection : The tert-butyldiphenylsilyl group can be selectively removed under acidic or basic conditions.
Medicinal Chemistry
This compound is primarily used as a building block for developing potential therapeutic agents. Its pharmacological properties make it suitable for targeting neurological disorders and other conditions.
Case Studies
- Neuropharmacology : Research indicates that modifications of the piperazine structure can enhance binding affinity to specific receptors involved in neurological pathways.
Organic Synthesis
The compound serves as an intermediate in synthesizing more complex molecules, including pharmaceuticals and natural products. Its ability to undergo various chemical transformations makes it a versatile reagent in organic synthesis.
Example Reactions
| Reaction Type | Description |
|---|---|
| Substitution | Nucleophilic attack on halogen substituents |
| Coupling | Formation of biaryl compounds using palladium catalysts |
| Deprotection | Removal of silyl protecting groups under acidic conditions |
Material Science
Investigations into this compound's properties have revealed potential applications in developing novel materials with unique electronic and optical characteristics.
Potential Applications
- Polymer Chemistry : The compound could be incorporated into polymers to enhance their mechanical and thermal properties.
- Nanotechnology : Its unique functional groups may facilitate the development of nanoscale devices.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-fluorobenzyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes, receptors, and ion channels. The presence of the piperazine ring allows for interactions with biological macromolecules, while the bromine and fluorine substituents can modulate the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Piperazine Derivatives
Substituent-Driven Physical Properties
Halogenated Benzyl Groups
- : 1-(3-Bromobenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine shares the bromobenzyl motif but replaces the TBDPS group with a trimethoxybenzyl group. The latter introduces polar methoxy groups, enhancing aqueous solubility compared to the hydrophobic TBDPS substituent .
- : 1-(3-Bromo-5-fluorophenyl)-4-((tert-butyldimethylsilyl)oxy)piperazine uses a shorter TBDMS-O- group directly on the piperazine ring.
Silyl Ether Modifications
- : 1-(2-((t-Butyldimethylsilyl)oxy)ethyl)-4-(3-methoxy-biphenyl)piperazine (Compound 18) employs TBDMS instead of TBDPS. The smaller TBDMS group reduces steric hindrance, enabling higher synthetic yields (90% vs. ~70% for bulkier analogs) .
- : GBR-12909 analogs feature bis(4-fluorophenyl)methoxyethyl groups. These lack silyl protection but retain high affinity for dopamine transporters, suggesting that bulky aromatic substituents can compensate for the absence of silyl groups in receptor binding .
Biological Activity
1-(3-Bromo-5-fluorobenzyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine is a complex organic compound with a molecular formula of C29H36BrFN2OSi. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly in relation to various receptor interactions and therapeutic applications.
Chemical Structure and Properties
The compound features a piperazine ring, which is known for its versatility in drug design. The presence of bromine and fluorine substituents on the benzyl group enhances its pharmacological profile by potentially influencing lipophilicity and receptor binding affinity.
| Property | Value |
|---|---|
| Molecular Formula | C29H36BrFN2OSi |
| Molecular Weight | 555.6 g/mol |
| CAS Number | 1704073-65-3 |
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including ion channels and receptors. The piperazine moiety allows for significant interactions with biological macromolecules, while the halogen substituents may modulate its pharmacokinetic properties.
Biological Activity
Recent studies have indicated that compounds containing piperazine structures exhibit a range of biological activities, including:
- Antagonism of Ion Channels : The compound has been evaluated for its effects on TRPV4 and TRPV1 channels, which are implicated in various physiological processes. In vitro assays demonstrated that derivatives of this compound can act as selective antagonists for these channels, potentially offering therapeutic avenues for pain management and inflammatory conditions .
- Cytotoxic Effects : Research involving similar piperazine derivatives has shown variable cytotoxic effects on cancer cell lines. For instance, certain derivatives were tested against human cervical (HeLa) and lung (A549) carcinoma cells, revealing that while some compounds exhibited potent activity, others did not significantly affect cell viability .
Case Studies
- TRPV Channel Modulation : A study explored the structure-activity relationship (SAR) of piperazine derivatives, identifying key functional groups that enhanced TRPV4 antagonism. The results suggested that specific substitutions could lead to improved selectivity and potency against these channels .
- Cytotoxicity Testing : In another study, the cytotoxic effects of related compounds were assessed using the MTT assay across various concentrations. The findings indicated that while some compounds showed promise as therapeutic agents, others lacked significant efficacy against tested cancer cell lines .
Comparison with Similar Compounds
This compound can be compared with other piperazine derivatives to highlight its unique properties:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 1-(3-Bromo-5-fluorobenzyl)-4-(2-hydroxyethyl)piperazine | Lacks tert-butyldiphenylsilyl group | Moderate activity on TRPV channels |
| 1-(3-Bromo-5-fluorobenzyl)-4-(2-methoxyethyl)piperazine | Methoxy group instead of tert-butyldiphenylsilyl | Increased lipophilicity but reduced selectivity |
Q & A
Q. How can researchers optimize the synthesis of 1-(3-Bromo-5-fluorobenzyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine to improve yield and purity?
Answer: The synthesis of structurally similar piperazine derivatives often employs stepwise alkylation and silylation reactions. Key considerations include:
- Solvent selection : Dichloromethane (DCM) or a H₂O/DCM biphasic system (1:2 ratio) is effective for facilitating nucleophilic substitutions and click chemistry reactions .
- Catalysts : Copper sulfate (CuSO₄·5H₂O) and sodium ascorbate are commonly used to accelerate azide-alkyne cycloaddition reactions, with molar ratios of 0.3 and 0.6 equivalents, respectively .
- Purification : Silica gel chromatography (e.g., ethyl acetate:hexane, 1:8) and anhydrous Na₂SO₄ drying are critical for isolating high-purity products. Confirm purity via TLC (hexane:ethyl acetate, 1:2) .
Q. What analytical techniques are essential for characterizing this compound and validating its structural integrity?
Answer:
- Spectroscopy : Use ¹H/¹³C NMR to confirm the integration of aromatic protons (3-bromo-5-fluorobenzyl group) and the tert-butyldiphenylsilyl (TBDPS) ether moiety. IR spectroscopy identifies key functional groups (e.g., C-Br at ~600 cm⁻¹) .
- Mass spectrometry : High-resolution mass spectrometry (HRMS) provides molecular ion peaks (e.g., [M + Na]⁺) for exact mass confirmation .
- Chromatography : HPLC with UV detection ensures >95% purity, while TLC monitors reaction progress .
Advanced Research Questions
Q. How does the tert-butyldiphenylsilyl (TBDPS) group influence the compound’s stability and reactivity in downstream applications?
Answer: The TBDPS group acts as a protective moiety for hydroxyl groups, enhancing stability during synthetic steps. However:
- Steric hindrance : The bulky TBDPS group may reduce reaction rates in subsequent alkylation or coupling reactions. Alternative silyl groups (e.g., TMS) can be explored for less steric bulk .
- Acid sensitivity : TBDPS ethers are stable under basic conditions but cleave with tetrabutylammonium fluoride (TBAF), enabling controlled deprotection .
Q. What strategies can resolve contradictions in biological activity data between this compound and structurally similar piperazine derivatives?
Answer:
- Structure-activity relationship (SAR) analysis : Compare substituent effects. For example, replacing the 3-bromo-5-fluorobenzyl group with a 2-fluorobenzyl group (as in ) reduces steric bulk but may alter receptor binding .
- Toxicity-activity trade-offs : Modified derivatives with cyclodextran inclusion () show lower toxicity but reduced activity. Balance substitutions (e.g., trifluoromethyl groups) to retain potency while minimizing cytotoxicity .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., 5-HT1A receptors)?
Answer:
- Docking studies : Use software like AutoDock Vina to simulate binding to serotonin receptors. The piperazine core and bromo-fluorobenzyl group likely occupy hydrophobic pockets, while the TBDPS ether may sterically hinder binding .
- Electron density maps : Compare with known 5-HT1A agonists (e.g., vilazodone) to identify critical hydrogen bonding or π-π stacking interactions .
Q. What experimental designs are optimal for evaluating the compound’s pharmacokinetic (PK) properties?
Answer:
- In vitro assays : Measure metabolic stability using liver microsomes and CYP450 inhibition profiles .
- LogP determination : Use shake-flask methods or HPLC retention times to assess lipophilicity, critical for blood-brain barrier penetration .
- Plasma protein binding : Equilibrium dialysis quantifies unbound fractions, informing dose adjustments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
